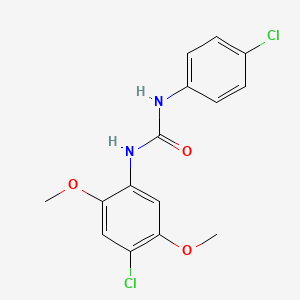
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-chlorophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(4-chlorophenyl)urea, commonly known as CDU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CDU belongs to the family of arylurea compounds, which are known for their diverse biological activities. In
Wirkmechanismus
CDU acts as a microtubule destabilizing agent, which means it interferes with the formation and stability of microtubules. Microtubules are essential for cell division, and CDU's disruption of microtubules leads to cell cycle arrest and ultimately cell death. CDU binds to the colchicine binding site on tubulin, which inhibits microtubule formation and leads to microtubule depolymerization.
Biochemical and Physiological Effects:
CDU has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, CDU has been shown to have anti-inflammatory effects. CDU inhibits the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response. Additionally, CDU has been shown to have antifungal and antibacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
CDU has several advantages for lab experiments. It is a well-characterized compound with a high degree of purity, making it suitable for a range of applications. Additionally, CDU has a well-understood mechanism of action, which allows researchers to design experiments to target specific pathways. However, CDU has limitations in terms of its solubility and stability, which need to be considered when designing experiments.
Zukünftige Richtungen
There are several future directions for research on CDU. One potential area of research is the development of CDU analogs with improved solubility and stability. Additionally, CDU's potential as an anti-cancer agent could be further explored, with a focus on its efficacy in vivo. Finally, CDU's anti-inflammatory properties could be further studied to identify potential therapeutic applications.
Synthesemethoden
The synthesis of CDU involves the reaction of 4-chloroaniline and 2,5-dimethoxybenzoyl isocyanate in the presence of a base. The resulting product is then subjected to a second reaction with 4-chlorophenyl isocyanate to obtain CDU. The synthesis of CDU has been optimized to achieve high yields and purity, making it a suitable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
CDU has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is its potential as an anti-cancer agent. CDU has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. CDU achieves this by disrupting the microtubule network, a critical component of cell division, leading to cell cycle arrest and apoptosis.
Eigenschaften
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)-3-(4-chlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3/c1-21-13-8-12(14(22-2)7-11(13)17)19-15(20)18-10-5-3-9(16)4-6-10/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAGNRIHWBQDIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)NC2=CC=C(C=C2)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5864838.png)
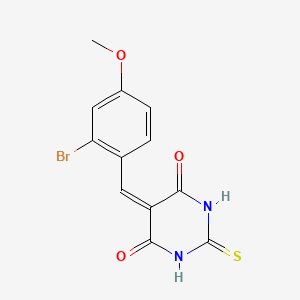
![3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5864847.png)
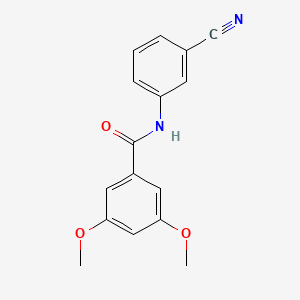
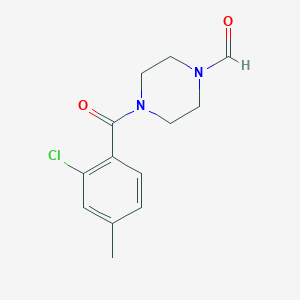
![N-[2-(1-azepanyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B5864859.png)
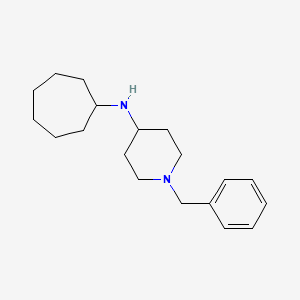
![2-[(3-chlorophenoxy)acetyl]-N-phenylhydrazinecarbothioamide](/img/structure/B5864878.png)
![N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}acetamide](/img/structure/B5864892.png)
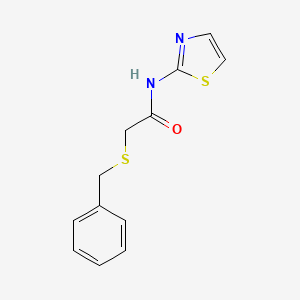
![methyl 4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5864902.png)

![7-[2-(4-methylphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5864925.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(4-methylphenyl)acetamide](/img/structure/B5864932.png)